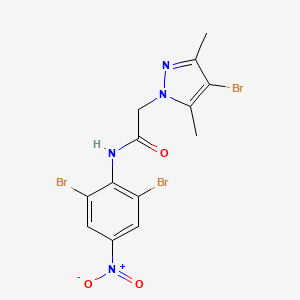
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, as well as a nitrophenyl group substituted with bromine atoms. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and methylation.
Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with an appropriate acylating agent.
Nitrophenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or dehalogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential bioactive compound.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in materials science or as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-dichloro-4-nitrophenyl)acetamide
- 2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,6-difluoro-4-nitrophenyl)acetamide
Properties
Molecular Formula |
C13H11Br3N4O3 |
|---|---|
Molecular Weight |
510.96 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,6-dibromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C13H11Br3N4O3/c1-6-12(16)7(2)19(18-6)5-11(21)17-13-9(14)3-8(20(22)23)4-10(13)15/h3-4H,5H2,1-2H3,(H,17,21) |
InChI Key |
LVUQUEYXAGBFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11466513.png)
![2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11466516.png)
![3-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-(4-methoxyphenyl)-1H-pyrazole](/img/structure/B11466523.png)
![Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B11466529.png)
methyl}quinolin-8-ol](/img/structure/B11466536.png)
![Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate](/img/structure/B11466544.png)
![N-[2-(methylsulfanyl)phenyl]-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11466551.png)
![methyl [4-(4-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466553.png)
![ethyl 6-(2,6-difluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466557.png)
![6-benzyl-12,12-dimethyl-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466569.png)
![3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B11466578.png)
![1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B11466580.png)
![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466584.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11466585.png)
